4'-(Methoxymethoxy)acetophenone
Overview
Description
4’-(Methoxymethoxy)acetophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with a methoxymethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-(Methoxymethoxy)acetophenone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of 4’-(Methoxymethoxy)acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-(Methoxymethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 4’-(Methoxymethoxy)benzoic acid.
Reduction: Formation of 4’-(Methoxymethoxy)phenylethanol.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
4’-(Methoxymethoxy)acetophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and polymers.
Mechanism of Action
The mechanism of action of 4’-(Methoxymethoxy)acetophenone involves its interaction with various molecular targets. For instance, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxyacetophenone: Similar structure but lacks the methoxymethoxy group.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the methoxymethoxy group.
4’-Chloroacetophenone: Substituted with a chlorine atom at the para position.
Uniqueness
4’-(Methoxymethoxy)acetophenone is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific synthetic and research applications.
Biological Activity
4'-(Methoxymethoxy)acetophenone, also known as 4-Methoxy-2-methoxyacetophenone, is an organic compound with the molecular formula C10H12O3. It belongs to the acetophenone family and has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Weight : 180.20 g/mol
- Density : 1.09 g/cm³
- Chemical Structure : The compound features a methoxy group and a methoxymethoxy group attached to an acetophenone backbone, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets.
Target of Action
Research indicates that compounds within the acetophenone class exhibit a range of biological activities, including:
- Antibacterial
- Antifungal
- Antitumor
- Anti-inflammatory
Mode of Action
The mode of action involves:
- Interaction with Membranes : Disruption of bacterial membrane integrity.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
- Gene Expression Modulation : Alteration of gene expression related to cell proliferation and apoptosis.
Biochemical Pathways
This compound influences several biochemical pathways:
- Cell Cycle Regulation : Induces G2/M phase arrest in cancer cell lines.
- Apoptosis Pathways : Triggers apoptotic signaling cascades leading to cell death.
- Reactive Oxygen Species (ROS) Production : Increases oxidative stress in target cells, contributing to its cytotoxic effects.
Antimicrobial Activity
A study demonstrated that derivatives of acetophenone exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising results with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
4-Methoxyacetophenone | 16 | Escherichia coli |
Control (Amoxicillin) | 8 | Streptococcus pneumoniae |
Anticancer Activity
In vitro studies have shown that this compound exhibits antiproliferative effects against several human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity.
Anti-inflammatory Effects
Research indicates that this compound can downregulate pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Properties
IUPAC Name |
1-[4-(methoxymethoxy)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-3-5-10(6-4-9)13-7-12-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFBXSDYIBTBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403150 | |
Record name | 4'-(METHOXYMETHOXY)ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85699-00-9 | |
Record name | 4'-(METHOXYMETHOXY)ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(METHOXYMETHOXY)ACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.